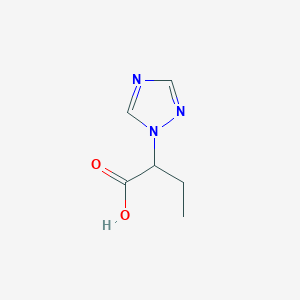

2-(1H-1,2,4-triazol-1-yl)butanoic acid

Description

Evolution of Triazole Chemistry: A Historical Perspective in Synthetic Organic Chemistry

The history of triazole chemistry began in 1885 when Bladin first coined the name for a five-membered heterocyclic ring system containing three nitrogen atoms. nih.gov Triazoles exist in two primary isomeric forms: the 1,2,3-triazoles and the 1,2,4-triazoles, both of which have become fundamental building blocks in organic synthesis, medicinal chemistry, and materials science. nih.govmdpi.comresearchgate.net

The synthesis of 1,2,4-triazoles has a long history, with classical methods such as the Pellizzari reaction (1894) and the Einhorn–Brunner reaction providing early access to this important scaffold. researchgate.netwikipedia.org Over the decades, numerous other methods have been developed, including copper-catalyzed one-pot reactions from nitriles or amidines, which offer high efficiency. nih.govresearchgate.netfrontiersin.org

While 1,2,4-triazoles were steadily being explored, the field of 1,2,3-triazoles experienced a significant renaissance in the early 2000s with the advent of "click chemistry". numberanalytics.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry, provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, revolutionizing their application in drug discovery and bioconjugation. numberanalytics.comchemijournal.com The unique properties of the triazole ring, including its high stability, aromatic character, and capacity to engage in various chemical interactions, have cemented its status as a privileged structure in synthetic chemistry. numberanalytics.com

| Milestone | Description | Year |

| Discovery | The term "triazole" is first coined by Bladin. nih.gov | 1885 |

| Pellizzari Reaction | A classical method for synthesizing 1,2,4-triazoles is established. researchgate.net | 1894 |

| Click Chemistry | The development of the CuAAC reaction leads to a resurgence in 1,2,3-triazole synthesis. numberanalytics.comchemijournal.com | c. 2000s |

| Modern Methods | Advanced catalytic systems, including copper-catalyzed one-pot syntheses, are developed for 1,2,4-triazoles. researchgate.netfrontiersin.org | 2010s |

Significance of Butanoic Acid Scaffolds in Molecular Design and Synthesis

Butanoic acid, also known as butyric acid, is a short-chain fatty acid that serves as a versatile and valuable scaffold in molecular design. ontosight.aiturito.com It is a key metabolite in humans, playing diverse biochemical roles, including as an energy source for colonocytes. turito.comnih.govthieme-connect.com This inherent biological relevance makes it an attractive starting point for the design of new therapeutic agents.

In medicinal chemistry, the butanoic acid backbone is incorporated into molecules to modulate their physical and biological properties. ontosight.ai It can serve as a flexible linker or a pharmacophore in its own right. Derivatives of butanoic acid are investigated for a wide range of applications, from being precursors for polymers like cellulose (B213188) acetate (B1210297) butyrate (B1204436) to acting as histone deacetylase (HDAC) inhibitors in cancer therapy research. turito.comnih.govbiointerfaceresearch.comnih.gov Furthermore, the carboxylic acid group provides a convenient handle for creating prodrugs, such as acyloxyalkyl esters, which can enhance cellular uptake and improve the potency of the parent molecule. biu.ac.il The use of butanoic acid derivatives also extends to diagnostic imaging, where complex, iodinated versions have been explored as potential contrast agents. ontosight.ai

| Application Area | Significance of Butanoic Acid Scaffold |

| Medicinal Chemistry | Acts as a precursor for new drugs, particularly as histone deacetylase (HDAC) inhibitors. nih.govontosight.aibiointerfaceresearch.com |

| Prodrug Design | The carboxylic acid moiety is used to create esters that can improve a drug's pharmacokinetic profile. biu.ac.il |

| Biochemical Research | Serves as a fundamental structure in the study of cellular metabolism and signaling. thieme-connect.com |

| Materials Science | Used in the synthesis of polymers and other advanced materials. turito.comontosight.ai |

| Diagnostic Imaging | Forms the backbone for complex derivatives designed as medical contrast agents. ontosight.ai |

Synergistic Integration of 1,2,4-Triazole (B32235) and Butanoic Acid Moieties: Research Imperatives

The combination of a 1,2,4-triazole ring and a butanoic acid chain into a single molecule, such as 2-(1H-1,2,4-triazol-1-yl)butanoic acid, is driven by the hypothesis that the two moieties can confer complementary or synergistic properties. The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, particularly antifungals, and is known for its metabolic stability and ability to coordinate with metallic ions in enzymes. mdpi.comnih.govresearchgate.net

Research into other triazole-acid hybrids has demonstrated the potential of this approach. For instance, studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have identified compounds with potent anticancer activity. nih.govrsc.org Similarly, 1,2,4-triazole derivatives containing a propanoic acid moiety have been synthesized and evaluated for anti-inflammatory properties. mdpi.com These precedents establish a clear imperative for investigating novel combinations, such as the title compound, to explore new regions of chemical space and identify molecules with unique biological activities.

Scope and Objectives of Academic Research on this compound

Academic research on a specific, novel compound like this compound would be structured around a set of clear objectives aimed at fully characterizing its chemical and biological properties. The scope would encompass its synthesis, structural confirmation, and a systematic evaluation of its potential applications, guided by the known attributes of its constituent parts.

The primary objectives of such a research program would include:

Chemical Synthesis and Optimization: Developing and refining a reliable and efficient synthetic route to produce the target compound in high purity and yield. This would involve exploring different synthetic strategies and reaction conditions.

Structural Elucidation: Unambiguously confirming the molecular structure using a suite of analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. nih.govmdpi.com Single-crystal X-ray diffraction would be pursued if suitable crystals can be obtained.

Biological Activity Screening: Conducting a broad panel of in vitro assays to identify potential biological activity. Based on the triazole and butanoic acid precedents, key areas for screening would include antifungal, antibacterial, anticancer, and anti-inflammatory activities. nih.govnih.govmdpi.combg.ac.rs

Computational Modeling: Employing molecular modeling and computational chemistry techniques, such as Density Functional Theory (DFT) calculations, to analyze the molecule's electronic structure, stability, and reactivity. biointerfaceresearch.com Docking studies could be used to predict potential interactions with known biological targets, such as fungal CYP51 or human histone deacetylases. biointerfaceresearch.comnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogues by modifying the butanoic acid chain (e.g., creating esters and amides) to probe how structural changes affect biological activity, providing a foundation for future optimization. nih.gov

| Research Objective | Methodology | Rationale |

| Synthesis | Organic synthesis, reaction optimization. | To establish an efficient and scalable route to the pure compound. |

| Characterization | NMR, MS, IR, X-ray crystallography. nih.govmdpi.com | To confirm the precise chemical structure and stereochemistry. |

| Biological Screening | In vitro assays (antimicrobial, anticancer, anti-inflammatory). nih.govmdpi.combg.ac.rs | To identify and quantify potential therapeutic activities. |

| Computational Analysis | DFT calculations, molecular docking. biointerfaceresearch.comnih.gov | To understand molecular properties and predict biological targets. |

| SAR Exploration | Synthesis of analogues, comparative bioassays. nih.gov | To identify key structural features required for biological activity. |

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-5(6(10)11)9-4-7-3-8-9/h3-5H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYDUKJXMMUPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C=NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h 1,2,4 Triazol 1 Yl Butanoic Acid and Its Analogues

De Novo Synthesis Strategies for the 1,2,4-Triazole (B32235) Ring System

The formation of the 1,2,4-triazole core is a foundational aspect of synthesizing the target molecule and its analogues. Various methods have been developed, starting from simple acyclic precursors.

Cyclization Reactions for Triazole Formation from Precursors

The de novo synthesis of the 1,2,4-triazole ring is commonly achieved through cyclization reactions of open-chain precursors containing the requisite nitrogen and carbon atoms. These methods offer versatility in introducing a wide range of substituents onto the triazole core.

One prevalent strategy involves the reaction of hydrazones with various nitrogen and carbon sources. For instance, a metal-free approach under aerobic oxidative conditions allows for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines, proceeding through a cascade of C-H functionalization and double C-N bond formation. Another method utilizes a formal [3+2] cycloaddition reaction between N,N-dialkylhydrazones and nitriles to produce multi-substituted N-alkyl-1,2,4-triazoles in high yields.

Amidines also serve as valuable precursors. Copper-catalyzed systems can facilitate the oxidative functionalization of C(sp³)-H bonds in amidines to react with trialkylamines, DMF, or DMSO, providing a flexible route to multi-nitrogen heterocycles. Similarly, a one-pot, two-step process starting with the in situ formation of an amide from a carboxylic acid and an amidine, followed by reaction with a hydrazine (B178648), yields 1,3,5-trisubstituted-1,2,4-triazoles with high regioselectivity.

Other notable cyclization strategies include:

The reaction of aryl diazonium salts with 2-aryl-2-isocyanates in a metal-free decarboxylation and cyclization process.

Copper-catalyzed one-pot synthesis from amides and nitriles through a cascade of addition, oxidation, and cyclization, using O₂ as the oxidant.

The intermolecular cyclization of hydrazonyl chlorides with nitriles, which can be catalyzed by ytterbium triflate.

These diverse methods, summarized in the table below, provide a robust toolkit for constructing the 1,2,4-triazole ring with various substitution patterns.

Table 1: Selected De Novo Cyclization Strategies for 1,2,4-Triazole Synthesis

| Precursor 1 | Precursor 2 | Key Reagents/Catalyst | Product Type |

| Hydrazone | Amine | I₂/TBHP or Aerobic Oxidation | Substituted 1,2,4-triazoles |

| Amidine | Carboxylic Acid | - | 1,3,5-Trisubstituted 1,2,4-triazoles |

| Amide | Nitrile | Copper Catalyst, O₂ | 3,5-Disubstituted 1,2,4-triazoles |

| Hydrazonyl Chloride | Nitrile | Ytterbium Triflate | 1,3,5-Trisubstituted 1,2,4-triazoles |

Approaches from Hydrazides and Thiosemicarbazides

A classical and widely employed route to 1,2,4-triazoles, particularly those bearing a thione substituent which can be subsequently removed or modified, involves the cyclization of hydrazides and their derivatives. Thiosemicarbazides, which are readily prepared from the reaction of acid hydrazides with isothiocyanates, are key intermediates in this pathway.

The general process involves the intramolecular cyclization of 1-acylthiosemicarbazides. This cyclization is typically promoted by heating in a basic medium, such as aqueous sodium hydroxide (B78521) or ammonia (B1221849) solution. For example, cyanoacetic acid hydrazide reacts with isothiocyanates to form 4-R-1-cyanoacetylthiosemicarbazides, which then undergo intramolecular cyclization in ammonia to yield 5-cyanomethyl-4-R-2,4-dihydro-3H-1,2,4-triazole-3-thiones.

Another common variation starts with an acid hydrazide, which is reacted with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide to form a potassium dithiocarbazate salt. This salt can then be cyclized by heating with hydrazine hydrate (B1144303) to afford a 4-amino-5-substituted-1,2,4-triazole-3-thione. This method has been used to synthesize a variety of triazole derivatives from precursors like nalidixic acid hydrazide. The resulting 4-amino group and the thione group can be further functionalized to generate diverse analogues.

Table 2: Synthesis of 1,2,4-Triazole-3-thiones from Hydrazide Derivatives

| Starting Material | Reagent 1 | Reagent 2 | Intermediate | Product |

| Acid Hydrazide | Isothiocyanate | Base (e.g., NH₃) | 1-Acylthiosemicarbazide | 4,5-Disubstituted-1,2,4-triazole-3-thione |

| Acid Hydrazide | CS₂/KOH | Hydrazine Hydrate | Potassium dithiocarbazate | 4-Amino-5-substituted-1,2,4-triazole-3-thione |

Introduction of the Butanoic Acid Moiety: Methodological Considerations

Once the 1,2,4-triazole ring is formed, or using a pre-formed triazole, the butanoic acid side chain must be introduced. The most direct strategy involves attaching a four-carbon chain to a nitrogen atom of the triazole ring.

A highly effective and common method for this is the N-alkylation of 1H-1,2,4-triazole with a suitable butanoic acid derivative. researchgate.net The reaction of 1,2,4-triazole with an α-halo butanoic acid ester, such as ethyl 2-bromobutanoate, in the presence of a base, leads to the formation of ethyl 2-(1H-1,2,4-triazol-1-yl)butanoate. Studies on the alkylation of unsubstituted 1,2,4-triazole with alkyl halides consistently show a strong regioselective preference for substitution at the N-1 position over the N-4 position, often in ratios of 90:10 or greater. researchgate.net The use of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents like THF, or potassium carbonate in ionic liquids, has been shown to provide high yields of the 1-substituted product. researchgate.netresearchgate.net Subsequent hydrolysis of the resulting ester under acidic or basic conditions yields the desired 2-(1H-1,2,4-triazol-1-yl)butanoic acid.

Carbon-Carbon Bond Formation Strategies at the α-Carbon of Butanoic Acid

While N-alkylation with a pre-functionalized four-carbon chain is most direct, alternative strategies involving C-C bond formation at the α-position of a simpler triazolyl acetic acid precursor are also conceivable.

One such approach is the α-alkylation of a triazolyl acetic acid ester. For instance, ethyl 2-(1H-1,2,4-triazol-1-yl)acetate could be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA), followed by reaction with an ethylating agent such as ethyl iodide. This would form the desired butanoate skeleton, which could then be hydrolyzed.

Another potential method involves Grignard carboxylation. A precursor like 1-(1-bromo-propyl)-1H-1,2,4-triazole could be converted to its Grignard reagent, which would then react with carbon dioxide (CO₂) to introduce the carboxylic acid group directly. researchgate.net This method, however, requires the synthesis of the specific halogenated precursor.

Functional Group Interconversions on the Butanoic Acid Chain

Functional group interconversion is a key final step in many synthetic routes. As mentioned, the most common interconversion is the hydrolysis of an ester to a carboxylic acid. This is a standard procedure, typically achieved with high yield by refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization.

Other interconversions could be used to generate analogues. For example, reduction of the carboxylic acid or its corresponding ester would yield 2-(1H-1,2,4-triazol-1-yl)butan-1-ol. This alcohol could then be further modified, for example, by oxidation to the corresponding aldehyde or conversion to an alkyl halide. The reaction of 2-butenal with 1H-1,2,4-triazole via a Michael addition, followed by reduction and acylation, represents a pathway where functional group interconversions are used to build complexity. researchgate.net

Stereoselective Synthesis and Chiral Resolution Techniques

The α-carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. For many applications, particularly pharmaceutical ones, it is essential to obtain a single enantiomer. This can be achieved through stereoselective synthesis or by resolving the racemic mixture.

Stereoselective Synthesis: Catalytic asymmetric synthesis provides a direct route to enantiomerically enriched α-chiral carboxylic acids. rsc.org For the target molecule, an asymmetric N-alkylation of 1,2,4-triazole could be envisioned. This would involve using a chiral phase-transfer catalyst in the reaction with ethyl 2-bromobutanoate to favor the formation of one enantiomer over the other. Alternatively, asymmetric hydrogenation of a dehydro-analogue, such as 2-(1H-1,2,4-triazol-1-yl)but-2-enoic acid, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) is a well-established method for creating α-chiral centers.

Chiral Resolution: Resolution is the process of separating a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation: A classical method involves reacting the racemic carboxylic acid with a chiral base (e.g., (R)- or (S)-1-phenylethylamine). This reaction forms a pair of diastereomeric salts which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, acidification of the individual diastereomeric salts liberates the pure enantiomers of the original acid. mdpi.com

Enzymatic Resolution: Lipases are enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture, a process known as kinetic resolution. For example, the racemic acid could be subjected to esterification with an alcohol in the presence of a lipase (B570770) like Novozym 435. The enzyme would selectively convert one enantiomer to its ester, leaving the other enantiomer as the unreacted acid. The ester and the remaining acid can then be easily separated. mdpi.com

Diastereoselective and Enantioselective Synthesis Pathways

Achieving stereochemical control is a critical aspect of synthesizing biologically active molecules. For this compound, the chiral center at the C2 position of the butanoic acid chain necessitates the use of diastereoselective and enantioselective synthetic methods.

One common strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed. For the synthesis of chiral butanoic acid derivatives, oxazolidinones, such as those developed by Evans, are frequently employed. In a hypothetical application to the target molecule, an N-butanoyl oxazolidinone could be subjected to an asymmetric alkylation or a Michael addition to introduce the triazole moiety, thereby establishing the desired stereocenter.

Another widely used class of chiral auxiliaries is pseudoephedrine. When reacted with a carboxylic acid, it forms an amide. The subsequent enolate can then react with an electrophile in a highly diastereoselective manner, guided by the stereochemistry of the pseudoephedrine backbone.

The following table summarizes potential chiral auxiliaries and their general application in asymmetric synthesis, which could be adapted for the synthesis of this compound.

| Chiral Auxiliary | General Reaction Type | Potential Application for Target Molecule |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Diastereoselective alkylation of an N-butanoyl oxazolidinone with a triazole-containing electrophile. |

| Pseudoephedrine | Asymmetric alkylation | Diastereoselective formation of the C2 chiral center in the butanoic acid chain. |

| Camphorsultam | Asymmetric alkylation, Diels-Alder reactions | Stereocontrolled introduction of substituents on the butanoic acid backbone. |

| (S)-(-)-2-Methyl-2-propanesulfinamide | Synthesis of chiral amines | Could be used in the synthesis of chiral precursors for the butanoic acid chain. |

Organocatalysis represents another powerful tool for enantioselective synthesis. Chiral catalysts, such as proline and its derivatives, can be used to catalyze the asymmetric α-functionalization of carbonyl compounds. For instance, an asymmetric Michael addition of 1H-1,2,4-triazole to an α,β-unsaturated butanoyl derivative, catalyzed by a chiral organocatalyst, could directly generate the desired enantiomer of this compound.

Separation and Characterization of Stereoisomers

When a synthesis results in a mixture of stereoisomers (enantiomers or diastereomers), their separation and characterization are crucial. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a predominant technique for the analytical and preparative separation of enantiomers.

For triazole-containing compounds, particularly in the context of fungicides which share structural similarities with the target molecule, various polysaccharide-based CSPs have proven effective. These CSPs, often based on cellulose (B213188) or amylose (B160209) derivatives, can differentiate between enantiomers based on subtle differences in their three-dimensional structures and interactions with the chiral selector.

The separation is influenced by several factors, including the nature of the mobile phase (normal-phase, reversed-phase, or polar organic), the type and concentration of additives, and the column temperature. Thermodynamic parameters can be calculated from the retention data at different temperatures to understand the driving forces behind the enantioseparation.

Commonly used techniques for the characterization of separated stereoisomers include:

Polarimetry: To measure the optical rotation of each enantiomer.

Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of the chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents to distinguish between enantiomers.

X-ray Crystallography: To unambiguously determine the three-dimensional structure of a single crystal of one of the stereoisomers.

The following table provides examples of chiral stationary phases and mobile phases that have been successfully used for the enantiomeric separation of triazole compounds.

| Chiral Stationary Phase | Mobile Phase System | Compound Class |

| Chiralcel OD | n-Hexane/Isopropanol | Triazole fungicides |

| Chiralcel OJ | n-Hexane/Ethanol | Triazole fungicides |

| Lux Cellulose-1 | Acetonitrile/Water | Triazole fungicides |

| MaltoShell | Heptane/Ethanol | Chiral azole compounds |

Advanced Synthetic Approaches: Multicomponent Reactions and Green Chemistry Considerations

Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally benign methodologies. Multicomponent reactions (MCRs) and principles of green chemistry are at the forefront of this evolution.

Multicomponent reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a highly atom-economical manner. For the synthesis of triazole derivatives, MCRs offer a powerful strategy to rapidly build molecular complexity. A potential MCR approach for a this compound analogue could involve the one-pot reaction of an aldehyde, an amine, an isocyanide, and a triazole-containing component.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of triazole synthesis, this translates to the use of safer solvents (e.g., water, ethanol), energy-efficient reaction conditions (e.g., microwave irradiation, ultrasound), and the use of catalysts that can be easily recovered and reused.

Electrochemical Methods in Triazole-Butanoic Acid Synthesis

Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods, as it uses electricity as a "reagent" to drive reactions, often avoiding the need for harsh oxidants or reductants. rsc.org

For the synthesis of 1,2,4-triazole derivatives, electrochemical methods can be employed for the intramolecular dehydrogenative C-N cross-coupling to form the triazole ring. rsc.org This approach is atom-economical and can be performed under mild conditions. While not yet specifically reported for this compound, this strategy could potentially be adapted for the cyclization of a suitable precursor. For instance, an electrochemical oxidative cyclization of a hydrazone derived from a butanoic acid derivative could lead to the formation of the triazole ring.

Another potential application of electrochemistry is in the C-N bond formation between a pre-formed triazole ring and the butanoic acid backbone. Anodic oxidation could be used to generate a reactive intermediate from either the triazole or a suitable butanoic acid derivative, facilitating their coupling.

Catalytic Transformations and Reaction Optimization

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. For the synthesis of this compound, catalytic methods are particularly relevant for the formation of the C-N bond between the triazole nitrogen and the butanoic acid chain.

Copper-catalyzed N-arylation/alkylation reactions are well-established methods for forming C-N bonds with nitrogen-containing heterocycles. A copper(I) catalyst, in the presence of a suitable ligand, can facilitate the coupling of 1H-1,2,4-triazole with a 2-halobutanoic acid derivative.

Reaction optimization is a critical step in developing any synthetic protocol to ensure high yields, purity, and cost-effectiveness. This involves systematically varying reaction parameters such as:

Catalyst and Ligand: Screening different metal catalysts (e.g., copper, palladium) and ligands to find the most active and selective system.

Solvent: Evaluating the effect of solvent polarity and coordinating ability on the reaction rate and selectivity.

Base: Optimizing the choice and amount of base to facilitate the reaction without causing side reactions.

Temperature and Reaction Time: Determining the optimal temperature and time profile to maximize conversion and minimize degradation.

Design of Experiments (DoE) is a statistical tool that can be used to efficiently optimize multiple reaction parameters simultaneously.

The following table summarizes potential catalytic systems for the N-alkylation of 1H-1,2,4-triazole.

| Catalyst | Ligand | Reactant for Alkylation | General Conditions |

| CuI | 1,10-Phenanthroline | 2-Bromobutanoic acid ester | Base, organic solvent, heat |

| Pd(OAc)2 | Xantphos | 2-Bromobutanoic acid ester | Base, organic solvent, heat |

| Rh2(OAc)4 | - | Diazo-butanoate | Insertion into N-H bond |

Advanced Spectroscopic and Structural Characterization of 2 1h 1,2,4 Triazol 1 Yl Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 2-(1H-1,2,4-triazol-1-yl)butanoic acid, offering a detailed view of the ¹H and ¹³C nuclei.

While specific experimental data for this compound is not extensively reported in publicly available literature, a detailed analysis can be extrapolated from the well-established chemical shifts of its constituent moieties: the 1,2,4-triazole (B32235) ring and the butanoic acid chain.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the triazole ring, typically found in the aromatic region (δ 7.5-8.5 ppm). The two protons on the triazole ring are chemically non-equivalent and would likely appear as singlets. The methine proton (α-proton) on the butanoic acid chain, being adjacent to both the triazole ring and the carboxylic acid group, would be significantly deshielded and is expected to resonate as a triplet. The methylene (B1212753) and methyl protons of the ethyl group would appear further upfield, with the methylene protons showing a quartet and the methyl protons a triplet, due to spin-spin coupling.

In the ¹³C NMR spectrum, the carbons of the triazole ring are expected to appear in the range of δ 140-155 ppm. The carbonyl carbon of the carboxylic acid is the most deshielded, typically resonating above δ 170 ppm. The α-carbon, attached to the triazole nitrogen, would be found in the range of δ 50-60 ppm, while the methylene and methyl carbons of the ethyl group would appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds and may vary depending on the solvent and other experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Triazole C-H | 8.0 - 8.5 | 145 - 155 |

| Triazole C-H | 7.5 - 8.0 | 140 - 150 |

| COOH | 10.0 - 13.0 | > 170 |

| α-CH | 4.5 - 5.0 (t) | 50 - 60 |

| CH₂ | 1.8 - 2.2 (q) | 25 - 35 |

For derivatives of this compound, such as esters, the chemical shifts of the butanoic acid chain would be altered. For instance, in an ethyl ester derivative, the acidic proton signal would be absent, and new signals corresponding to the ethyl group of the ester would appear. Specifically, a quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm for the OCH₂ and CH₃ protons, respectively, would be observed tubitak.gov.tr.

To unambiguously assign the ¹H and ¹³C signals and to confirm the molecular structure, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons. For this compound, COSY would show correlations between the α-CH proton and the adjacent CH₂ protons, and between the CH₂ protons and the terminal CH₃ protons of the butanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the α-CH proton would show a cross-peak with the signal for the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the triazole ring and the butanoic acid moiety. A key correlation would be expected between the α-CH proton of the butanoic acid chain and the carbon atoms of the triazole ring, as well as the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for conformational analysis, as discussed in the next section.

The flexibility of the butanoic acid chain allows for different spatial arrangements of the molecule. NOESY experiments can help to determine the preferred conformation in solution by identifying through-space interactions between protons. For instance, NOE cross-peaks between the protons of the triazole ring and the protons of the butanoic acid chain would indicate a folded conformation where these groups are in close proximity. The magnitude of the NOE signals can provide semi-quantitative information about the distances between these protons, allowing for the construction of a three-dimensional model of the predominant conformation.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the triazole ring and the carboxylic acid group.

The carboxylic acid group gives rise to several distinct bands. A broad O-H stretching band is expected in the FT-IR spectrum in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will produce a strong, sharp band in the FT-IR spectrum, typically around 1700-1730 cm⁻¹ nih.gov.

The 1,2,4-triazole ring has several characteristic vibrational modes. The C-H stretching vibrations of the triazole ring are expected in the region of 3100-3150 cm⁻¹. The C=N and N=N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. Ring breathing and deformation modes are also expected at lower wavenumbers researchgate.netnih.gov. The C-N stretching vibration between the triazole ring and the butanoic acid chain would also be present.

Table 2: Characteristic FT-IR and Raman Bands for this compound Note: These are expected ranges and the exact positions can vary.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong (IR) |

| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong, Sharp (IR) |

| Triazole Ring | C-H stretch | 3100 - 3150 | Medium (IR, Raman) |

| Triazole Ring | C=N, N=N stretch | 1400 - 1600 | Medium to Strong (IR, Raman) |

| Alkyl Chain | C-H stretch | 2850 - 3000 | Medium to Strong (IR, Raman) |

| Alkyl Chain | C-H bend | 1375 - 1470 | Medium (IR) |

A more in-depth understanding of the vibrational spectrum can be achieved by comparing the experimental FT-IR and Raman data with theoretical spectra obtained from quantum chemical calculations, such as Density Functional Theory (DFT). Such calculations can predict the vibrational frequencies and intensities for a given molecular structure.

By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed bands to specific vibrational modes can be made. This can help to confirm the proposed structure and provide insights into the intermolecular interactions, such as the hydrogen bonding of the carboxylic acid groups. For related triazole-containing carboxylic acids, it has been shown that strong hydrogen bonds in a dimeric form can lead to a significant red-shift (lower frequency) of the C=O stretching mode nih.gov. Discrepancies between the experimental and theoretical spectra can also indicate the presence of different conformers or solvent effects.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. Through high-resolution analysis and fragmentation studies, a detailed molecular profile can be established.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental formula of a compound with high confidence. The molecular formula for this compound is C₆H₉N₃O₂. By summing the exact masses of the most abundant stable isotopes of each element, the theoretical monoisotopic mass can be calculated. wikipedia.org This calculated value serves as a benchmark for experimental HRMS data, which would confirm the elemental composition by matching the observed m/z value to the theoretical mass, typically within a few parts per million (ppm).

| Element | Count | Monoisotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Calculated Monoisotopic Mass ([M]) | 155.069477 | ||

| Calculated Mass for [M+H]⁺ | 156.077302 |

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion, yielding a characteristic pattern of product ions that provides structural information. While a specific experimental spectrum for this compound is not detailed in the available literature, a theoretical fragmentation pathway can be proposed based on the known behavior of carboxylic acids and triazole derivatives. researchgate.netnih.govnih.gov

Upon ionization (e.g., electrospray ionization, ESI), the protonated molecule [M+H]⁺ would be expected to undergo fragmentation at several key points. Common fragmentation pathways for short-chain carboxylic acids include the loss of a water molecule (-18 Da) or the entire carboxyl group (-45 Da). nih.gov Additionally, cleavage of the bond between the butanoic acid moiety and the triazole ring is anticipated. The triazole ring itself is relatively stable but can undergo ring-opening or loss of N₂ under certain conditions. nih.gov

| Proposed Fragment Ion (m/z) | Formula | Description of Neutral Loss |

|---|---|---|

| 138.0668 | [C₆H₈N₃O]⁺ | Loss of H₂O from the carboxylic acid group. |

| 111.0613 | [C₅H₇N₃]⁺ | Decarboxylation (loss of COOH radical). |

| 86.0613 | [C₄H₈NO₂]⁺ | Loss of the triazole ring. |

| 70.0402 | [C₂H₄N₃]⁺ | Cleavage between the α- and β-carbons of the butanoic chain, retaining the triazole. |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on molecular geometry, conformation, and the intermolecular interactions that dictate crystal packing.

Crystal Structure Determination and Molecular Geometry

Although a specific crystal structure determination for this compound has not been reported, data from the closely related analog, 2-(1H-1,2,4-triazol-1-yl)acetic acid, offers valuable insights into the expected molecular geometry. mdpi.com In related structures, the 1,2,4-triazole ring is typically planar. The butanoic acid chain would introduce conformational flexibility. The geometry around the chiral alpha-carbon would be tetrahedral, while the carboxylic acid group would be planar. Bond lengths and angles within the triazole ring and the carboxyl group are expected to be consistent with standard values observed in similar heterocyclic carboxylic acids. nih.govresearchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), which often leads to the formation of centrosymmetric R²₂(8) dimeric synthons. acs.org

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Formation of carboxylic acid dimers. acs.org |

| Strong Hydrogen Bond | O-H (Carboxyl) | N (Triazole) | Linking acid and heterocyclic moieties. nih.gov |

| Weak Hydrogen Bond | C-H (Aliphatic/Aromatic) | O/N | Stabilizing the 3D network. nih.govrsc.org |

| π-π Stacking | Triazole Ring | Triazole Ring | Stabilizing layered or stacked arrangements. acs.org |

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties such as solubility, melting point, and stability. ijmtlm.orgijmtlm.org Derivatives of 1,2,4-triazole are known to exhibit polymorphism, where different crystallization conditions can lead to varied molecular conformations or packing arrangements. mdpi.com

The conformational flexibility of the butanoic acid chain in this compound, combined with the multiple hydrogen bonding sites, suggests a propensity for forming different crystalline polymorphs. mdpi.com The specific polymorph obtained would depend on factors such as the solvent used for crystallization, the rate of cooling, and temperature. Each polymorph would possess a unique crystal lattice and potentially different physicochemical properties. While the phenomenon is highly relevant for this class of compounds, no specific polymorphism studies for this compound have been reported in the surveyed literature. ijmtlm.orgijmtlm.org

Computational Chemistry and Theoretical Investigations of 2 1h 1,2,4 Triazol 1 Yl Butanoic Acid

Quantum Chemical Calculations: A Methodological Overview for Triazole Derivatives

In the absence of specific data for 2-(1H-1,2,4-triazol-1-yl)butanoic acid, this section outlines the established computational methodologies that would be employed for its theoretical investigation, based on studies of analogous compounds.

Geometry Optimization and Energetic Stability Analysis

The initial step in the computational analysis of a molecule like this compound would involve geometry optimization. This process utilizes methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) to determine the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. The resulting optimized structure would provide crucial information on bond lengths, bond angles, and dihedral angles. Energetic stability analysis would further involve calculating thermodynamic parameters to understand the molecule's stability.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate charge distribution, intramolecular and intermolecular interactions, and charge transfer events. This analysis would reveal the nature of the bonding within the this compound molecule and provide insights into hyperconjugative interactions that contribute to its stability. The analysis of donor-acceptor interactions within the NBO framework would quantify the charge transfer between different parts of the molecule.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. This color-coded map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would highlight the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylic acid group as potential sites for electrophilic attack, while the hydrogen atoms would be identified as sites for nucleophilic attack.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are used to predict the local reactivity of different atomic sites within a molecule. By calculating the condensed Fukui functions (f_k^+, f_k^-, f_k^0), one can identify the most probable sites for nucleophilic, electrophilic, and radical attacks, respectively. This analysis provides a more quantitative measure of reactivity at the atomic level compared to the qualitative MEP map.

Spectroscopic Property Prediction and Validation

Computational methods are also instrumental in predicting the spectroscopic properties of a molecule, which can then be validated against experimental data if available. For this compound, theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C) could be calculated using DFT. A comparison of these theoretical spectra with experimental data would serve to confirm the optimized molecular structure.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry in the structural elucidation of molecules like this compound. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating NMR shielding tensors and, consequently, chemical shifts. mdpi.comucm.es This method has proven to be reliable in reproducing experimental NMR data for various heterocyclic compounds, including triazole derivatives. researchgate.net

The GIAO method involves calculating the magnetic shielding of each nucleus in the molecule, which is then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shift. The accuracy of these predictions is highly dependent on the chosen level of theory (e.g., Density Functional Theory - DFT) and the basis set. For similar triazole compounds, studies have shown that DFT methods, such as B3LYP, combined with a suitable basis set like 6-311+G(2d,p), can provide theoretical ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental values. mdpi.com

While specific GIAO calculations for this compound are not extensively reported in the literature, the established methodology allows for the theoretical determination of its NMR spectrum. Such calculations would be invaluable for confirming the compound's structure and for assigning the signals in its experimental NMR spectra. A hypothetical table of predicted chemical shifts based on similar compounds is presented below for illustrative purposes.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO Method.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazole-H | 8.1 - 8.5 | - |

| Triazole-C | - | 145 - 155 |

| CH (butanoic acid) | 4.5 - 5.0 | 55 - 65 |

| CH₂ (butanoic acid) | 1.8 - 2.2 | 25 - 35 |

| CH₃ (butanoic acid) | 0.9 - 1.2 | 10 - 15 |

| COOH | 10.0 - 12.0 | 170 - 180 |

Note: The data in this table is illustrative and based on typical chemical shift ranges for similar functional groups. Actual predicted values would require specific GIAO calculations.

Simulation of FT-IR and Raman Spectra

Computational methods are also instrumental in simulating and interpreting the vibrational spectra of molecules, such as the Fourier-Transform Infrared (FT-IR) and Raman spectra of this compound. These simulations, typically performed using DFT calculations, provide a detailed understanding of the vibrational modes of the molecule, aiding in the assignment of experimental spectral bands. researchgate.net

The theoretical calculation of vibrational frequencies involves optimizing the molecular geometry to find its minimum energy structure and then computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their corresponding intensities for both IR and Raman spectra can then be visualized and compared with experimental data. For related triazole compounds, DFT calculations have been successfully used to assign the characteristic vibrational modes, including the stretching and bending vibrations of the triazole ring, the carboxylic acid group, and the alkyl chain. researchgate.netresearchgate.net

Simulated spectra for this compound would be expected to show characteristic peaks for the N-H and C-H stretching vibrations, the C=O stretching of the carboxylic acid, and the various vibrations of the triazole ring. By comparing the computed and experimental spectra, a detailed vibrational assignment can be made, providing valuable information about the molecular structure and bonding.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 |

| C-H (Alkyl & Triazole) | Stretching | 3100 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 |

| C=N (Triazole Ring) | Stretching | 1650 - 1550 |

| C-N (Triazole Ring) | Stretching | 1350 - 1250 |

Note: This table presents expected frequency ranges for the specified functional groups. Precise predictions require specific DFT calculations.

Conformational Landscape and Molecular Dynamics Simulations

Conformational Isomerism and Energy Minima

By systematically rotating the rotatable bonds in the molecule and calculating the corresponding energy, a PES can be generated. The minima on this surface correspond to the stable conformers of the molecule. For each stable conformer, a full geometry optimization can be performed to determine its precise structure and relative energy. These calculations can reveal the preferred spatial arrangement of the triazole ring and the carboxylic acid group, which can be influenced by intramolecular hydrogen bonding and steric effects. While specific studies on this compound are limited, research on similar molecules highlights the importance of such analyses.

Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility, interactions with its environment, and transport properties. nih.govsemanticscholar.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion on a femtosecond timescale.

A key aspect that can be investigated with MD is the effect of the solvent on the molecule's behavior. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how the solvent influences the conformational preferences and the formation of intermolecular hydrogen bonds. researchgate.net These simulations can also provide information about the hydration shell of the molecule and the diffusion of the molecule within the solvent. Such information is critical for understanding its solubility and behavior in different environments.

Quantitative Structure-Property Relationship (QSPR) Modeling (Non-Biological Properties)

Prediction of Physicochemical Descriptors for Material Science Contexts

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. mdpi.com In the context of material science, QSPR models can be developed to predict various non-biological physicochemical properties of this compound that are relevant to its potential applications.

These properties can include, but are not limited to, solubility, melting point, density, and various thermodynamic properties. The development of a QSPR model involves several steps:

Descriptor Calculation: A large number of numerical descriptors are calculated from the molecular structure. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Building: A statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the property of interest. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Table 3: Examples of Physicochemical Descriptors for QSPR Modeling.

| Descriptor Class | Example Descriptors |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Balaban Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO energies |

No Publicly Available Research Found on the Computational Chemistry of this compound for Material Properties

Despite a comprehensive search for computational and theoretical investigations into the material-relevant properties of this compound, no specific scholarly articles or research data on this particular compound could be identified.

Extensive searches were conducted to locate studies focusing on the correlation between the structural features of this compound and its potential applications in materials science. These searches included queries targeting density functional theory (DFT) analyses, molecular modeling simulations, and other computational chemistry methods.

The absence of research in this specific area prevents the generation of a detailed and scientifically accurate article as per the requested outline. Information regarding the correlation of its structural features with material-relevant properties, which would form the core of the requested article, is not available in the public domain.

While computational studies have been performed on various other derivatives of 1,2,4-triazole (B32235) and butanoic acid, the unique combination and substitution pattern of this compound has not been the subject of published theoretical investigations related to its material properties. Therefore, any attempt to create the requested article would fall outside the strict requirement of focusing solely on the specified compound and would rely on speculation rather than documented research findings.

Further research and computational analysis of this compound are required to elucidate the relationship between its molecular structure and its properties relevant to materials science.

Chemical Reactivity and Derivatization of 2 1h 1,2,4 Triazol 1 Yl Butanoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related compounds through well-established synthetic protocols.

Esterification and Amidation Reactions

The carboxylic acid functional group of 2-(1H-1,2,4-triazol-1-yl)butanoic acid can readily undergo esterification. This reaction typically involves treatment with an alcohol in the presence of an acid catalyst. The process is a versatile method for modifying the molecule's polarity and steric properties. medcraveonline.com Similarly, amidation can be achieved by reacting the carboxylic acid with an amine, often facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This reaction is fundamental in peptide synthesis and for introducing diverse functionalities.

For instance, the reaction with primary or secondary amines leads to the corresponding N-substituted butanamides. The synthesis of amide derivatives from related acid structures, such as the reaction of glutaric acid with 2,4-dichloroaniline (B164938) to form 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, highlights a common synthetic route. mdpi.com

| Reaction Type | Reactants | Typical Conditions | Product Class |

|---|---|---|---|

| Esterification | This compound + Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat | Ethyl 2-(1H-1,2,4-triazol-1-yl)butanoate |

| Amidation | This compound + Amine (e.g., Benzylamine) | Coupling agent (e.g., EDC), Solvent (e.g., DMF) | N-benzyl-2-(1H-1,2,4-triazol-1-yl)butanamide |

Reduction and Decarboxylation Pathways

The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(1H-1,2,4-triazol-1-yl)butan-1-ol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. Such a reduction converts the planar carboxyl group into a tetrahedral carbinol, significantly altering the molecule's three-dimensional structure.

Decarboxylation, the removal of the carboxyl group, is another potential transformation. While often requiring harsh conditions, studies on related α-substituted (1,2,4-triazol-3-yl)acetates have shown that the isolation of the free carboxylic acids can be accompanied by partial decarboxylation. nih.gov This suggests that the triazole moiety may influence the stability of the carboxyl group, potentially facilitating its removal under certain conditions.

Reactions Involving the Triazole Ring

The 1,2,4-triazole (B32235) ring is an aromatic heterocycle with three nitrogen atoms, which dictates its reactivity. It can participate in substitution reactions, as well as N-alkylation and N-acylation.

Electrophilic and Nucleophilic Substitutions on the Triazole Ring

The 1,2,4-triazole ring exhibits a distinct reactivity pattern towards substitution. Due to the high electron density and the presence of pyridine-type nitrogen atoms, electrophilic substitution occurs preferentially at the ring's nitrogen atoms rather than its carbon atoms. nih.gov Conversely, nucleophilic substitution can take place at the ring's carbon atoms, particularly under mild reaction conditions. nih.gov For a nucleophilic substitution to occur on a carbon atom, a suitable leaving group, such as a halogen, would typically need to be present.

N-Alkylation and N-Acylation Reactions

With the N1 position of the triazole ring already substituted by the butanoic acid chain, the remaining N2 and N4 positions are available for further functionalization. N-alkylation can be achieved using various alkylating agents, such as alkyl halides. The reaction of 1,2,4-triazole with alkyl halides in the presence of a base can lead to a mixture of N1 and N4-alkylated isomers, with the N1 isomer often being the major product. researchgate.net In the case of the title compound, alkylation would be expected to occur at the N4 position. The use of specific bases and solvents can influence the regioselectivity of this reaction. researchgate.net

N-acylation involves the introduction of an acyl group onto one of the triazole's nitrogen atoms. This is typically carried out using acyl chlorides or anhydrides. nih.gov Similar to alkylation, acylation of the already N1-substituted ring would proceed at one of the other available nitrogen atoms. Studies on the acylation of related triazole structures have shown that both mono- and di-acylated products can be formed, depending on the reaction conditions. nih.gov

| Reaction Type | Reagent | Reactive Site | Expected Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) + Base | N4 position | 1-(1-carboxypropyl)-4-methyl-1H-1,2,4-triazol-4-ium salt |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | N4 position | 1-(1-carboxypropyl)-4-acetyl-1H-1,2,4-triazol-4-ium salt |

Modifications of the Butanoic Acid Chain

Beyond the carboxylic acid group, the butanoic acid chain itself can be a target for chemical modification. The carbon atom alpha to the carboxylic acid group (C2), which is also attached to the triazole ring, is of particular interest. Research on the synthesis of α,α-disubstituted 2-(1H-1,2,4-triazol-3-yl)acetates demonstrates that the methylene (B1212753) unit in these systems can undergo double alkylation. nih.gov This suggests that the α-hydrogen in this compound may be sufficiently acidic to be removed by a strong base, allowing for subsequent alkylation at this position to introduce further substituents. Such modifications would create a chiral center and offer a route to a wide array of structurally complex derivatives.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is essential for predicting reaction outcomes, optimizing conditions, and designing novel synthetic routes.

The elucidation of reaction pathways for the derivatization of this compound relies on established principles of organic reaction mechanisms.

For alpha-halogenation via the Hell-Volhard-Zelinsky reaction , the initial step is the conversion of the carboxylic acid to an acyl bromide by PBr₃. The acyl bromide is in equilibrium with its enol form. The enol tautomer then acts as a nucleophile, attacking a molecule of Br₂ to form an α-bromo acyl bromide and HBr. The α-bromo acyl bromide can then undergo hydrolysis to yield the final α-bromo carboxylic acid.

In the case of N-alkylation of the triazole ring , which can be a competing reaction, the mechanism involves the deprotonation of the triazole N-H by a base to form a triazolide anion. This anion is an ambident nucleophile, with potential for alkylation at N1 or N4. The regioselectivity of this alkylation is influenced by factors such as the nature of the counter-ion, the solvent, and the electrophile.

The Arndt-Eistert synthesis for chain elongation proceeds through a well-defined pathway. After formation of the diazoketone, the key step is the Wolff rearrangement. This step involves the loss of N₂ to form a carbene, which then rearranges to a ketene (B1206846). The highly reactive ketene is then trapped by a nucleophile (e.g., water) to form the elongated carboxylic acid.

While specific computational studies on the transition states of reactions involving this compound are limited, analogies can be drawn from similar systems.

In the alpha-alkylation of the corresponding ester , the formation of the enolate by a strong base like LDA is a rapid and essentially irreversible step. The subsequent Sₙ2 reaction with an alkyl halide proceeds through a trigonal bipyramidal transition state. The stereochemical outcome of this reaction, if the α-carbon is chiral, is dependent on the approach of the electrophile to the planar enolate.

For the N-alkylation of the triazole ring , computational studies on similar azole systems can provide insight. Density Functional Theory (DFT) calculations are often employed to model the transition states for alkylation at the different nitrogen atoms. These calculations can help predict the activation energies for the formation of the N1 and N4 isomers, thus explaining the observed regioselectivity. The geometry of the transition state will involve the approach of the electrophile to the lone pair of the respective nitrogen atom of the triazolide anion. Factors influencing the stability of the transition state include steric hindrance and the electronic distribution within the triazole ring.

Advanced Applications and Research Frontiers

Applications in Materials Science and Organic Electronics

The 1,2,4-triazole (B32235) moiety is a key building block in the development of functional organic materials due to its unique electronic properties, thermal stability, and versatile chemical reactivity. nih.govlifechemicals.com These characteristics make triazole derivatives promising candidates for applications in organic electronics.

Derivatives of 1,2,4-triazole are well-recognized for their electron-transporting and hole-blocking capabilities, which are crucial for the efficient functioning of organic electronic devices. researchgate.net The electron-deficient nature of the triazole ring facilitates the transport of electrons while impeding the movement of holes. This property is essential for confining charge carriers within the emissive layer of a device, thereby enhancing its efficiency. snu.ac.kr

For instance, 3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ) is a widely used electron-transport material in organic light-emitting diodes (OLEDs). lookchem.complu.mx The introduction of pyridine (B92270) rings to the triazole core in other derivatives has been shown to lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can improve electron injection and carrier confinement. lookchem.com Given these established properties of the 1,2,4-triazole scaffold, it is plausible that 2-(1H-1,2,4-triazol-1-yl)butanoic acid, with appropriate structural modifications, could be explored for similar charge-transport applications.

The excellent charge transport properties of 1,2,4-triazole derivatives make them highly suitable for use in OLEDs and OPVs. lifechemicals.commdpi.com In OLEDs, these compounds can function as electron-transport layers (ETLs) or as host materials for phosphorescent emitters. researchgate.netdntb.gov.ua Bipolar host materials, which possess both electron and hole transporting moieties, have been synthesized using 1,2,4-triazole as the electron-accepting unit and carbazole (B46965) as the electron-donating unit. dntb.gov.ua Such materials are valuable for creating highly efficient blue and green phosphorescent OLEDs. dntb.gov.ua

Furthermore, 1,2,4-triazole derivatives are being investigated as highly-efficient thermally activated delayed fluorescence (TADF) emitters for OLEDs. researchgate.netrsc.org The development of bipolar blue emitters based on 1,2,4-triazole and phenanthroimidazole moieties has led to non-doped blue OLEDs with high external quantum efficiencies and negligible efficiency roll-off. rsc.org While specific studies on this compound in OLEDs or OPVs are not currently available, its core structure is fundamentally suited for such applications, pending further research and derivatization.

The field of non-linear optics (NLO) is another promising area for 1,2,4-triazole derivatives. Organic NLO materials are of great interest for applications in optoelectronics and photonics due to their potential for strong and ultrafast NLO responses. researchgate.net Recent studies have demonstrated that certain N-substituted 1,2,4-triazole derivatives exhibit significant linear polarizability and first and second hyperpolarizabilities, indicating their potential for NLO applications. researchgate.netdntb.gov.ua

Computational studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of various 1,2,4-triazole compounds. dntb.gov.uabohrium.com These studies help in understanding the structure-property relationships and in designing new materials with enhanced NLO characteristics. The potential of this compound in this field would depend on its molecular structure and electronic properties, which could be tuned through chemical synthesis to optimize its NLO response.

Role as a Synthetic Intermediate and Building Block in Complex Molecular Architectures

The 1,2,4-triazole ring is a versatile scaffold in organic synthesis, serving as a foundational element for the construction of more complex molecules with a wide range of applications, from medicinal chemistry to materials science. nih.govmdpi.com

The 1,2,4-triazole nucleus is a valuable building block for the synthesis of hybrid molecules containing multiple heterocyclic systems. researchgate.netresearchgate.net The reactivity of the triazole ring allows for the introduction of various substituents, enabling the creation of novel compounds with tailored properties. nih.gov For example, hybrid compounds linking 1,2,4-triazole units with other heterocycles like pyridine have been synthesized and investigated for their neurotropic activities. nih.gov The synthesis of such hybrid molecules has been a growing area of research, as they often exhibit enhanced potency and efficacy compared to their individual components. researchgate.netresearchgate.net The butanoic acid side chain of this compound provides a reactive handle for further chemical modifications, making it a potentially useful intermediate for the synthesis of diverse heterocyclic hybrids.

As a functionalized 1,2,4-triazole, this compound can serve as a precursor for a variety of functional organic materials. The triazole core is a key component in the development of materials for applications such as organic light-emitting devices, corrosion inhibitors, and ionic liquids. lifechemicals.com The carboxylic acid group in the molecule offers a site for further reactions, such as esterification or amidation, allowing for its incorporation into larger molecular structures or polymers. This versatility makes it a valuable starting material for the design and synthesis of new materials with specific electronic, optical, or biological properties. lifechemicals.comchemijournal.com

Theoretical Design and Prediction of Novel Analogues with Targeted Non-Biological Properties

The core structure of this compound, featuring a stable 1,2,4-triazole ring linked to a flexible butanoic acid chain, provides a versatile scaffold for the theoretical design of new molecules with specific non-biological properties. While much of the research on triazole derivatives has historically focused on pharmacological applications, computational chemistry opens avenues to explore their potential in material science. nih.govnih.gov Derivatives of 1,2,4-triazole have been investigated for use as corrosion inhibitors, components of ionic liquids, agents in light-emitting polymers, and metal-complexing agents. lifechemicals.com The design of novel analogues of this compound for these applications leverages computational tools to predict how structural modifications will influence desired material characteristics.

In Silico Screening for Material Design

In silico screening involves the use of computational methods to rapidly assess large virtual libraries of chemical compounds for their potential to exhibit specific properties, thereby prioritizing candidates for synthesis and experimental testing. For analogues of this compound, this approach can be tailored to identify molecules with potential applications as advanced materials.

For instance, in the design of corrosion inhibitors, molecular docking and simulation can predict the binding affinity of triazole derivatives to metal surfaces. The 1,2,4-triazole ring is known for its ability to coordinate with metal ions through its nitrogen atoms, forming a protective layer. lifechemicals.com In silico screening could explore how modifications to the butanoic acid chain—such as adding different functional groups (e.g., thiols, amines) or altering its length and branching—affect the molecule's adsorption energy and orientation on a given metal surface, thereby predicting its inhibitory efficiency.

Similarly, for designing novel polymers, computational models can predict properties such as thermal stability, conductivity, and mechanical strength. By creating virtual polymers incorporating analogues of this compound as monomers or additives, researchers can screen for candidates with optimal characteristics for applications like organic light-emitting diodes (OLEDs) or specialty plastics. lifechemicals.comajchem-a.com

Prediction of Structure-Property Relationships for New Chemical Entities

Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the properties of new chemical entities based on their molecular structure. These models establish a mathematical correlation between molecular descriptors (numerical representations of a molecule's structure) and a specific property of interest. While often used in drug discovery, the same principles are applied in material science. nih.gov

For designing new molecules based on the this compound framework, QSPR can predict a range of non-biological properties. Molecular descriptors can include electronic properties (e.g., dipole moment, highest occupied molecular orbital/lowest unoccupied molecular orbital (HOMO/LUMO) energies), topological indices (describing molecular shape and branching), and steric parameters.

The table below illustrates a conceptual QSPR framework for predicting non-biological properties of novel analogues.

| Target Property | Key Structural Features/Descriptors | Predicted Influence on Property | Potential Application |

|---|---|---|---|

| Corrosion Inhibition Efficiency | - High electron density on triazole nitrogens

| Increased electron density and heteroatoms enhance coordination to metal surfaces, improving the formation of a protective film. | Anti-corrosion coatings |

| Thermal Stability | - Increased aromaticity

| Greater aromatic content and strong intermolecular forces increase the energy required for decomposition. | High-performance polymers |

| Ionic Conductivity | - Low lattice energy

| Asymmetry and flexibility disrupt crystal packing, lowering the melting point and facilitating ion movement. | Ionic liquids, battery electrolytes |

| Refractive Index | - High molecular polarizability

| Increased polarizability and the presence of electron-rich systems enhance interaction with light, raising the refractive index. | Optical polymers, lenses |

Environmental Fate and Degradation Studies (Focusing on Chemical Processes)

The environmental persistence and transformation of this compound are governed by its chemical structure, particularly the stability of the 1,2,4-triazole ring. The environmental fate of many triazole-based compounds, especially agricultural fungicides, has been studied, providing insights into the likely chemical degradation pathways for this molecule in abiotic systems. researchgate.net The triazole ring is generally resistant to degradation, which can lead to persistence in the environment. acs.org

Photolysis and Hydrolysis Pathways

Photolysis is a primary abiotic degradation pathway for many triazole compounds. This process can occur through two main mechanisms:

Direct Photolysis: The molecule directly absorbs ultraviolet radiation, leading to an excited state and subsequent chemical breakdown. The 1,2,4-triazole ring itself shows weak absorption of sunlight, but substituents on the ring or side chain can significantly influence this process. ijsr.net

Indirect Photolysis: Degradation is initiated by reactive species present in the environment, such as hydroxyl radicals (•OH), which are generated photochemically from substances like nitrates or dissolved organic matter. acs.org For many triazoles, this is the more significant pathway. The reaction with •OH radicals can lead to hydroxylation of the triazole or attached rings, followed by ring cleavage. researchgate.netnih.gov

The degradation of the triazole fungicide fluconazole, for instance, is primarily driven by indirect photochemistry, with environmental half-lives ranging from two weeks to a year. acs.org Studies on other triazole fungicides show that photolysis can be rapid under certain conditions. researchgate.net

Hydrolysis is the cleavage of chemical bonds by reaction with water. The 1,2,4-triazole ring is generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 4-9). researchgate.netfrontiersin.org This stability is attributed to the aromaticity of the heterocyclic ring. ijsr.net Therefore, hydrolysis of the core triazole structure of this compound is expected to be a very slow process and likely not a significant degradation pathway compared to photolysis. However, the carboxylic acid group could potentially undergo reactions, but the C-N bond connecting it to the triazole ring is typically stable.

The following table summarizes the degradation half-lives of several triazole fungicides, illustrating their general persistence and the variability of degradation rates.

| Compound | Photolysis Half-life (t½) | Hydrolysis Half-life (t½) at 25°C, pH 7 | Reference |

|---|---|---|---|

| Epoxiconazole | 0.68 hours | 131 days | researchgate.net |

| Tebuconazole | 2.35 hours | 198 days | researchgate.net |

| Flutriafol | 9.30 hours | 182 days | researchgate.net |

| Fluconazole | Weeks to a year (indirect photolysis) | Considered stable | acs.org |

Chemical Transformation in Abiotic Environmental Systems

In abiotic environments, the chemical transformation of this compound would primarily be dictated by photochemical reactions. The degradation process may not lead to complete mineralization (conversion to CO₂, H₂O, and inorganic nitrogen). nih.gov Instead, a series of transformation products can be formed.

Based on studies of related compounds, potential abiotic transformation pathways include:

Hydroxylation: The initial attack by hydroxyl radicals can add a hydroxyl group to the triazole ring or the aliphatic chain. researchgate.net

Ring Opening: Following initial oxidation, the stable triazole ring can be cleaved. This can lead to the formation of smaller, more oxidized organic molecules. researchgate.net

Formation of Persistent Metabolites: The degradation of larger triazole-containing molecules can sometimes yield the parent 1,2,4-triazole or related simple derivatives like 1,2,4-triazole-1-acetic acid as transformation products. acs.org These metabolites can be more persistent and mobile in the environment than the original compound. acs.org